
N-(cyanomethyl)-5-oxo-1-propyl-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-5-oxo-1-propyl-3-pyrrolidinecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry and oral health. CPP-ACP is a derivative of casein, a milk protein, and is known for its ability to promote tooth remineralization and prevent dental caries. In
Mecanismo De Acción
CPP-ACP works by binding to the tooth surface and forming a protective layer over the enamel. This layer helps to prevent the loss of minerals from the tooth surface and promotes the uptake of minerals such as calcium and phosphate. CPP-ACP also inhibits the growth of bacteria that cause dental caries, making it an effective agent for preventing tooth decay.
Biochemical and physiological effects:
Studies have shown that CPP-ACP can significantly increase the level of calcium and phosphate ions in the saliva, which helps to promote tooth remineralization. CPP-ACP has also been shown to inhibit the growth of Streptococcus mutans, a bacteria that is commonly associated with dental caries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-ACP in lab experiments is its ability to promote tooth remineralization in a controlled environment. However, the use of CPP-ACP in lab experiments can be limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for the use of CPP-ACP in oral health and medicine. Some of these include:
1. Developing new formulations of CPP-ACP for use in oral health products.
2. Studying the potential of CPP-ACP for use in bone regeneration and drug delivery.
3. Investigating the use of CPP-ACP in combination with other agents for the prevention and treatment of dental caries.
4. Studying the long-term effects of CPP-ACP on tooth remineralization and oral health.
In conclusion, CPP-ACP is a bioactive peptide that has shown promising results for promoting tooth remineralization and preventing dental caries. Its potential applications in other areas of medicine make it an exciting area of research for the future.
Métodos De Síntesis
CPP-ACP is synthesized by the reaction between casein and sodium cyanide in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure CPP-ACP.
Aplicaciones Científicas De Investigación
CPP-ACP has been extensively studied for its ability to promote tooth remineralization and prevent dental caries. It is commonly used in oral health products such as toothpaste, mouthwash, and chewing gum. CPP-ACP has also been studied for its potential applications in other areas of medicine such as bone regeneration and drug delivery.
Propiedades
IUPAC Name |
N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-7-8(6-9(13)14)10(15)12-4-3-11/h8H,2,4-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYHMSWKHTTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)
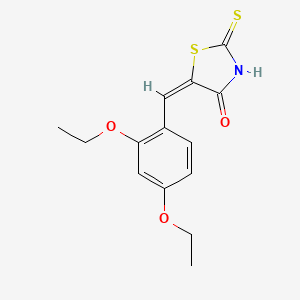

![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)
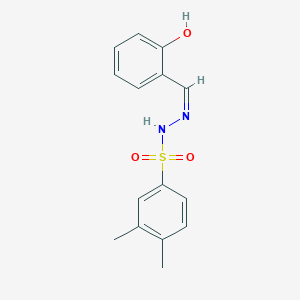
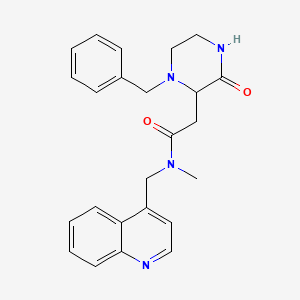
![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)
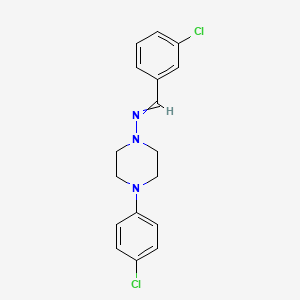
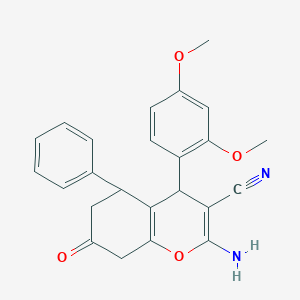
![N,N-dimethyl-3-(4-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6102690.png)
![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinol](/img/structure/B6102714.png)